5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline
Description
Properties
IUPAC Name |
5,6,6a,7,8,9,10,10a-octahydropyrimido[5,4-c]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-4-10-9(3-1)11-8(6-13-10)5-12-7-14-11/h5,7,9-10,13H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVQLXWCQJRMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=NC=NC=C3CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline typically involves multi-step processes. One common method starts with the preparation of an intermediate compound, such as 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. This intermediate is then reacted with oxalyl chloride to form 10-cyclohexyl-5-(3,4-dimethoxyphenyl)-4-oxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinoline-2-carbonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for acylation, hydrazine for reduction, and various amines for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include carboxylic amides, carboxylic esters, and carbohydrazides. These products can further react to form more complex molecules, such as polyhydroxyalkyl Schiff bases and thiazolidinone-C-acyclic nucleosides .
Scientific Research Applications
Medicinal Applications
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of octahydropyrimido[5,4-c]quinoline derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms. For instance, derivatives have shown efficacy against breast cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi. This is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of octahydropyrimido[5,4-c]quinoline compounds. These compounds have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis. The modulation of neuroinflammatory responses is a key mechanism underlying their protective effects .
4. Antidiabetic Potential
Some derivatives of this compound have been investigated for their antidiabetic properties. They may enhance insulin sensitivity and reduce blood glucose levels in experimental models of diabetes. This suggests a potential role in the management of type 2 diabetes mellitus .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of octahydropyrimido[5,4-c]quinoline make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2. Photocatalysis
Research has shown that octahydropyrimido[5,4-c]quinoline derivatives can act as effective photocatalysts under UV light irradiation. They facilitate the degradation of organic pollutants in wastewater, showcasing their utility in environmental remediation applications .
Case Studies
Mechanism of Action
The mechanism of action of 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. Its antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrimido[4,5-b]quinolines
- Structural Differences: The pyrimidine ring is fused at the [4,5-b] position of quinoline, lacking the octahydro saturation.
- Synthesis: Prepared via tetrahydroquinoline carbonitriles, often requiring harsher conditions (e.g., prolonged reflux in acetic anhydride) .
- Bioactivity : Exhibits broader antimicrobial activity (e.g., MIC = 4–16 µg/mL against Staphylococcus aureus) but weaker anticancer potency compared to pyrimido[5,4-c] analogs .
Pyrimido[5,4-b]quinolines
- Structural Differences : The pyrimidine ring is fused at the [5,4-b] position, resulting in distinct electronic and steric profiles.
- Synthesis: Efficient one-pot synthesis using 5-aminouracil and dimedone under mild conditions (DMF, 80°C) .
- Bioactivity: Limited data, but preliminary studies suggest moderate anti-inflammatory activity (e.g., 45% COX-2 inhibition at 50 µM) .
Pyrrolo[3,4-c]quinolines
- Structural Differences : Replaces the pyrimidine ring with a pyrrole moiety, altering hydrogen-bonding capacity.
- Synthesis : Multi-step procedures involving allene-based cascades or flash vacuum pyrolysis, yielding lower efficiency (e.g., 30–50% yields) .
Benzo[f]quinoline Derivatives
- Structural Differences: Features a benzo-fused quinoline core without pyrimidine integration.
- Synthesis : Requires complex piperazine or phenylpiperazine substitutions for drug delivery optimization .
- Bioactivity : Demonstrated enhanced blood-brain barrier penetration in preclinical models but lacks direct topoisomerase inhibition .
Data Tables
Key Research Findings
- Fluorination Effects: Fluorine substitution at the 4-position (e.g., 4-(trifluoromethyl)pyrimido[5,4-c]quinoline) enhances lipophilicity and topoisomerase I inhibition (IC₅₀ = 1.2 µM vs. 8.5 µM for non-fluorinated analogs) .
- Regioselectivity : Substituents at the 2-position (e.g., hexyl or methoxyphenyl groups) improve antioxidant efficacy by stabilizing radical intermediates .
- Hydrogenation Impact: The octahydro configuration reduces cytotoxicity against normal cells (e.g., >80% viability in HEK293 cells at 50 µM) while retaining anticancer potency .
Biological Activity
5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₆N₂
- Molecular Weight : 152.2367 g/mol
- IUPAC Name : 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline
- CAS Number : 6674-22-2
The structure of this compound allows for various interactions with biological systems due to the presence of nitrogen atoms and a fused ring system.
Antimicrobial Activity
Research has indicated that octahydropyrimido compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of octahydropyrimido compounds showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Antitumor Activity
Several studies have explored the antitumor potential of octahydropyrimido derivatives:
- In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
- The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins which are critical in regulating apoptosis .
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties:
- Experimental models indicate that octahydropyrimido compounds can reduce oxidative stress in neuronal cells and enhance neuroprotection against excitotoxicity .
- This activity is thought to be linked to the compound's ability to scavenge free radicals and inhibit apoptotic pathways in neurons.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of octahydropyrimido derivatives against E. coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL. The study utilized disk diffusion methods to assess the antibacterial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 16 | S. aureus |
| Compound B | 32 | E. coli |
| Compound C | 64 | Pseudomonas aeruginosa |
Case Study 2: Antitumor Activity in Cell Lines
In vitro studies on MCF-7 cells treated with octahydropyrimido derivatives revealed a dose-dependent increase in apoptosis:
| Concentration (µM) | % Apoptosis |
|---|---|
| 1 | 15 |
| 5 | 30 |
| 10 | 50 |
The biological activities of 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways relevant to cell survival and proliferation.
- Oxidative Stress Reduction : Its antioxidant properties help mitigate cellular damage from reactive oxygen species.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline derivatives?
- Methodology :
- Cyclocondensation reactions using cyclohexanone derivatives with nitriles (e.g., 2-benzylidenemalononitrile) in the presence of ammonium acetate yield core scaffolds. Subsequent functionalization via acylation, alkylation, or cycloaddition reactions introduces diversity .
- Example: Reaction of 2-chloroquinoline-3-carbaldehyde with pyrimidine thiols under reflux in DMF with K₂CO₃ produces fused heterocyclic systems .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent/base combinations to suppress side reactions.
Q. Which analytical techniques are critical for confirming the regiochemistry of cycloaddition products in pyrimidoquinoline systems?
- Methodology :
- 2D NMR (e.g., NOESY, HSQC) resolves spatial relationships between protons and carbons, distinguishing isomers arising from [3+2] cycloaddition pathways .
- X-ray crystallography provides unambiguous structural confirmation, particularly for stereochemical assignments in fused bicyclic systems .
Q. How can researchers address low yields in multi-step syntheses of octahydropyrimidoquinolines?
- Methodology :
- Optimize reaction conditions (e.g., temperature, solvent polarity) for each step. For example, hydrazine hydrate in ethylene glycol improves cyclization efficiency for intermediates like (±)-cis-8-methoxy derivatives .
- Purification via column chromatography (e.g., n-hexane/EtOAc gradients) enhances final compound purity .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during acylation of pyrimidoquinoline intermediates?
- Methodology :
- Use selective protecting groups for reactive amines or hydroxyls prior to acylation. For example, tert-butyl carbamate (Boc) protection prevents unwanted nucleophilic attacks .
- Employ low-temperature acylation (e.g., 0–5°C) with controlled stoichiometry of acyl chlorides to minimize over-reaction .
Q. How do electronic and steric effects influence the biological activity of pyrimidoquinoline derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies :
- Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C-6/C-8 positions to enhance binding to aromatic hydrocarbon receptors .
- Substituents like morpholine or piperazine at C-5 improve solubility and pharmacokinetic profiles .
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like aromatase or kinase enzymes .
Q. What experimental approaches resolve contradictions in reported antimicrobial activity data for pyrimidoquinoline analogs?
- Methodology :
- Standardized Assays : Use CLSI/MIC guidelines to ensure consistency in bacterial/fungal strain selection and growth conditions .
- Mechanistic Profiling : Combine time-kill assays with transcriptomics to differentiate bactericidal vs. bacteriostatic effects .
- Data Validation : Cross-reference results with structurally similar compounds (e.g., pyridoquinoxalines) to identify scaffold-specific trends .
Critical Analysis of Contradictory Evidence
- Synthetic Yield Discrepancies :
- Biological Activity Conflicts :
- Pyrimidoquinolines with Cl substituents show potent aromatase inhibition in but moderate kinase activity in . These differences highlight target-specific SAR dependencies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
